

Methyl 7-methyl-4-oxooctanoate: Technical Guide & Protocol

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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate

CAS No.: 53663-32-4

Cat. No.: B1615037

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Part 1: Core Identity & Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized keto-ester intermediate used primarily in the synthesis of complex bioactive molecules, including prostaglandins and branched-chain fatty acid derivatives. Its structure features a terminal methyl ester, a central ketone functionality at the C4 position, and an isobutyl-like branching at the tail, making it a versatile "chimeric" building block that combines the reactivity of aliphatic esters with the electrophilicity of ketones.

Chemical Identity Table[1]

Property	Value
CAS Number	53663-32-4
IUPAC Name	Methyl 7-methyl-4-oxooctanoate
Molecular Formula	C ₁₀ H ₁₈ O ₃
Molecular Weight	186.25 g/mol
SMILES	<chem>COC(=O)CCC(=O)CCC(C)C</chem>
Physical State	Colorless to pale yellow liquid
Solubility	Soluble in organic solvents (DCM, THF, EtOAc); limited water solubility

Part 2: Synthesis Protocols

The synthesis of **Methyl 7-methyl-4-oxooctanoate** requires precision to establish the C4-ketone and the C7-methyl branching without over-alkylation. Two primary methodologies are recognized: the Collman Reagent Method (nucleophilic acylation) and the Cycloheptanone Ring-Opening Method.

Method A: Nucleophilic Acylation via Disodium Tetracarbonylferrate

This method utilizes "Collman's Reagent" (Na₂Fe(CO)₄) to couple an alkyl halide with an acyl equivalent, offering high regioselectivity.

Reagents:

- Disodium tetracarbonylferrate (Na₂Fe(CO)₄)
- Methyl 6-bromohexanoate (or equivalent precursor)
- Isobutyl iodide (1-iodo-2-methylpropane)
- Solvent: N-Methylpyrrolidinone (NMP) or THF

- Atmosphere: Strictly inert (Argon/Nitrogen)

Protocol:

- Complex Formation: In a flame-dried flask under argon, dissolve $\text{Na}_2\text{Fe}(\text{CO})_4$ (1.0 equiv) in dry NMP.
- Oxidative Addition: Add the alkyl halide (e.g., isobutyl iodide) dropwise at -20°C . Stir for 1 hour to form the anionic alkyliron complex $[\text{R-Fe}(\text{CO})_4]^-$.
- Migratory Insertion: Introduce CO gas (1 atm) or triphenylphosphine (PPh_3) to induce migratory insertion, converting the alkyl-iron species into an acyl-iron anion.
- Coupling: Add the second electrophile (e.g., methyl acrylate precursor or specific halo-ester) to trap the acyl complex. Note: For 4-oxooctanoate derivatives, a common variation involves reacting the iron-acyl complex with an acrylate Michael acceptor or a halo-ester.
- Quenching: Quench with acetic acid/water. Extract with diethyl ether.
- Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Method B: Cycloheptanone Ring Expansion/Cleavage

A scalable route involving the functionalization of a cyclic ketone followed by oxidative cleavage.

Protocol:

- Alkylation: React cycloheptanone with methyl iodide/LDA to install the methyl group at the 4-position (requires directing group or specific conditions for regiocontrol) or start with 4-methylcycloheptanone.
- Oxidative Cleavage: Treat the substituted cycloheptanone with m-CPBA (Baeyer-Villiger oxidation) to form the lactone.
- Methanolysis: Open the lactone ring using acidic methanol ($\text{MeOH}/\text{H}_2\text{SO}_4$) to yield the hydroxy-ester.

- Oxidation: Oxidize the secondary alcohol to the ketone using Jones Reagent or Dess-Martin Periodinane to yield **Methyl 7-methyl-4-oxooctanoate**.

Part 3: Applications in Drug Development

Prostaglandin & Lipid Mediator Synthesis

The 1,4-dicarbonyl motif (masked or explicit) in **Methyl 7-methyl-4-oxooctanoate** renders it a critical intermediate for cyclopentenone synthesis via the intramolecular aldol condensation (Piancatelli rearrangement or similar cyclizations).

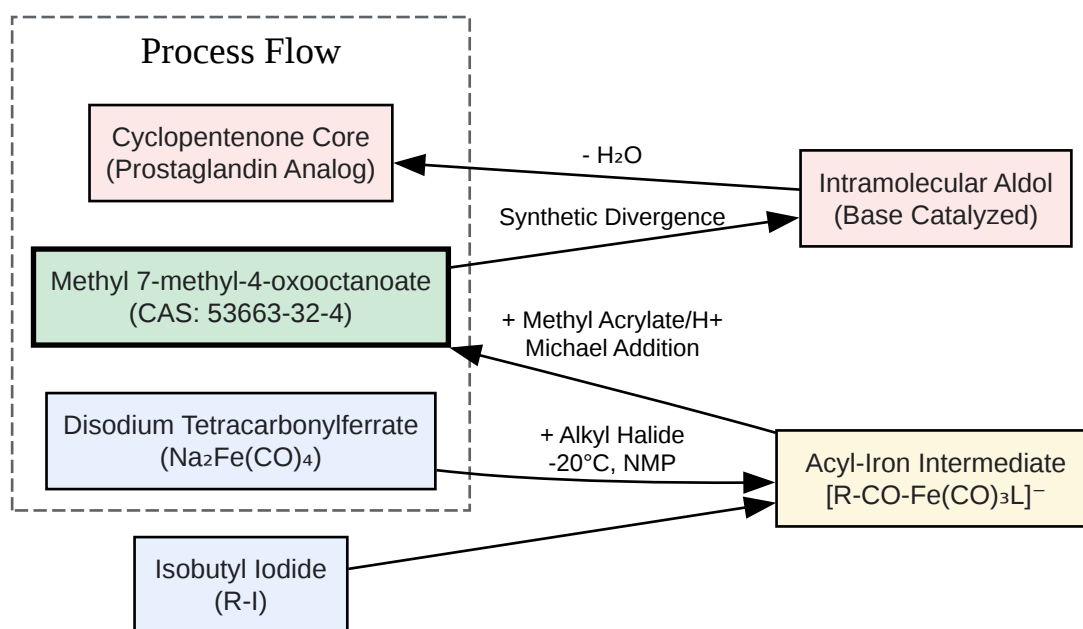
- Mechanism: The C4-ketone serves as the electrophile, while the alpha-methylene of the ester (or a derived enolate) acts as the nucleophile.
- Target: Precursor for E-series prostaglandins (e.g., Misoprostol analogs) where the side chain requires specific branching (7-methyl) to modulate metabolic stability against beta-oxidation.

The "Magic Methyl" Effect

In medicinal chemistry, the C7-methyl group is not merely structural; it acts as a conformational lock.

- Lipophilicity: Increases logP, improving membrane permeability.
- Metabolic Blocking: The branching at C7 hinders enzymatic attack at the terminal positions, extending the half-life of fatty acid mimetic drugs.

Visualization: Synthesis & Application Workflow



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Caption: Synthesis pathway from Collman's reagent to the target keto-ester and its downstream application in prostaglandin scaffold construction.

Part 4: Analytical Characterization (Predicted)

As a specific reference standard may not be in every library, the following diagnostic signals are predicted based on the structure and analogous ethyl esters.

Nuclear Magnetic Resonance (NMR)[2][3][4]

- ¹H NMR (400 MHz, CDCl₃):
 - δ 3.66 (s, 3H): Methyl ester singlet (-OCH₃).
 - δ 2.58 (t, 2H): Methylene adjacent to ketone (C3-H).
 - δ 2.42 (t, 2H): Methylene adjacent to ketone (C5-H).
 - δ 2.35 (t, 2H): Methylene adjacent to ester (C2-H).
 - δ 1.50 (m, 1H): Methine proton at branching point (C7-H).

- δ 1.45 (m, 2H): Methylene linker (C6-H).
- δ 0.88 (d, 6H): Geminal dimethyl group (Terminal isopropyl).
- ^{13}C NMR (100 MHz, CDCl_3):
 - ~209 ppm: Ketone Carbonyl (C=O).
 - ~173 ppm: Ester Carbonyl (C=O).
 - ~51 ppm: Methoxy carbon.
 - ~42-37 ppm: Alpha-methylene carbons relative to ketone.
 - ~22 ppm: Methyl carbons of the isopropyl tail.

Infrared Spectroscopy (IR)[5][6]

- 1735-1750 cm^{-1} : Strong Ester C=O stretch.[1][2]
- 1715 cm^{-1} : Strong Ketone C=O stretch.
- 2950-2850 cm^{-1} : C-H aliphatic stretch (enhanced by gem-dimethyl).

Part 5: Safety & Handling

Hazard Classification: Combustible Liquid (Category 4). Signal Word: Warning.

Hazard Statement	Precautionary Measure
H227: Combustible liquid.	Keep away from heat/sparks/open flames. No smoking.
H315: Causes skin irritation.	Wear protective gloves (Nitrile/Neoprene).
H319: Causes serious eye irritation.	Use chemical safety goggles.

Storage Stability:

- Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

- Avoid moisture; esters are susceptible to hydrolysis, and ketones can undergo enolization/aldol reactions if exposed to acids/bases over time.

References

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